molecular formula C19H16N4O2 B11005456 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Número de catálogo: B11005456
Peso molecular: 332.4 g/mol
Clave InChI: VMPFMKAOYTZWDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a quinazolin-4-one core linked via an ethyl spacer to an indole-6-carboxamide moiety. The indole scaffold, a privileged structure in medicinal chemistry, enhances binding affinity to biological targets such as enzymes or receptors.

Propiedades

Fórmula molecular

C19H16N4O2

Peso molecular

332.4 g/mol

Nombre IUPAC

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-6-5-13-7-8-20-17(13)11-14)21-9-10-23-12-22-16-4-2-1-3-15(16)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24)

Clave InChI

VMPFMKAOYTZWDM-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas:: El material de partida para este compuesto es 3-fenil-2-tioxo-2,3-dihidro-1H-quinazolin-4-ona (1). Puede sintetizarse por reflujo de una mezcla de ácido 2-aminobenzoico e isotiocianato de fenilo, seguido de tiación con pentóxido de fósforo en piridina anhidra en ebullición . El compuesto 1 resultante sirve como un intermedio clave.

A continuación, el acoplamiento del compuesto 1 con (2,3,4,6-tetra-O-acetil-α-D-glucopiranosil)bromuro (ABG) produce el correspondiente S-nucleósido (2) . Los intentos de desbloquear el compuesto 2 utilizando MeONa a temperatura ambiente llevaron al aglicón de partida 1 en lugar del compuesto desbloqueado deseado (3) (Esquema 2).

Producción industrial:: Si bien los métodos específicos de producción industrial no están ampliamente documentados, los laboratorios de investigación a menudo emplean rutas sintéticas similares a escala más pequeña.

Análisis De Reacciones Químicas

Reacciones:: N-[2-(4-oxoquinazolin-3(4H)-il)etil]-1H-indol-6-carboxamida puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes dependen de la transformación específica.

Principales productos:: Los productos formados a partir de estas reacciones varían según el tipo de reacción. Los estudios detallados son esenciales para dilucidar los productos específicos y optimizar las vías sintéticas.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis. For instance, molecular docking studies suggest strong binding affinity to enzymes involved in bacterial metabolism, indicating potential as an antibacterial agent .
  • Anticancer Properties : Some synthesized derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain analogs can inhibit cell growth effectively, suggesting their potential for development as anticancer drugs .
  • Antifungal Activity : The compound's structure allows for exploration against fungal pathogens. Research has indicated promising results against fungi such as Candida albicans, highlighting its potential in treating fungal infections .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Studies : A study published in MDPI highlighted that derivatives of quinazolinone, including those similar to N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, displayed low minimum inhibitory concentrations (MIC) against MRSA and other pathogens, establishing their potential as new antibiotics .
  • Cytotoxicity Assessment : Research demonstrated that certain indole-quinazolinone hybrids exhibited significant cytotoxic effects on cancer cell lines, with some compounds showing higher potency than existing treatments .
  • In Vivo Efficacy : Further investigations into the in vivo efficacy of these compounds are ongoing, with preliminary results indicating promise in animal models for both antimicrobial and anticancer applications.

Mecanismo De Acción

El mecanismo preciso por el cual N-[2-(4-oxoquinazolin-3(4H)-il)etil]-1H-indol-6-carboxamida ejerce sus efectos sigue siendo un área activa de estudio. Probablemente implique interacciones con objetivos moleculares específicos y vías de señalización.

Comparación Con Compuestos Similares

N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

  • Structural Difference: Fluorine substitution at position 6 of the quinazolinone ring and indole-5-carboxamide (vs. indole-6-carboxamide).
  • Impact : Fluorination typically enhances metabolic stability and bioavailability. The shift from indole-6- to indole-5-carboxamide may alter target interaction due to steric or electronic effects.
  • Molecular Weight : 350.3 g/mol .

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

  • Structural Difference : Chlorine substitution on the indole ring and a propanamide linker (vs. ethyl linker).
  • The extended linker may affect conformational flexibility and binding kinetics.
  • Molecular Weight : 394.9 g/mol .

Hybrid Pharmacophore Derivatives

A "hybrid-pharmacophore" strategy (e.g., combining thioalkylamide and pyrimidinone moieties) yielded compounds with dual mechanisms. For example:

  • 2-((5-Cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Activity: COX-2 inhibition (IC50 = 116.73 mmol/kg) with reduced ulcerogenicity (ulcer index = 11.38 vs. Diclofenac’s 18.24) . Structural Advantage: The thioalkylamide-pyrimidinone hybrid enhances selectivity for COX-2 over COX-1.

Data Tables

Table 1: Structural and Pharmacological Comparison of Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide None (parent compound) ~349.4* Inferred kinase/COX modulation
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide 6-F-quinazolinone, indole-5-carboxamide 350.3 Not reported (structural analog)
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide 6-Cl-indole, propanamide linker 394.9 Not reported (structural analog)
Thioalkylamide-pyrimidinone hybrid Dichlorophenoxy, thioalkylamide 594.0 COX-2 inhibition (IC50 = 116.73 mmol/kg)

*Calculated based on structural formula.

Research Findings and Trends

Halogen Substitutions : Fluoro or chloro groups improve metabolic stability and target binding. For example, fluorine’s electronegativity enhances hydrogen bonding in kinase inhibitors .

Linker Length : Ethyl vs. propanamide linkers influence conformational flexibility. Shorter linkers (ethyl) may restrict rotational freedom, favoring entropic gains during binding .

Hybrid Pharmacophores: Combining quinazolinone with pyrimidinone or thioalkylamide groups amplifies selectivity (e.g., COX-2 vs. COX-1) .

Notes

  • Evidence from hybrid derivatives underscores the importance of multi-target engagement for enhanced efficacy .
  • Further studies should prioritize synthesizing and profiling the parent compound to validate inferred activities.

Actividad Biológica

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic organic compound that combines structural features from both quinazolinones and indole derivatives. This unique configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Structural Overview

The compound is characterized by:

  • Indole Ring : A bicyclic structure known for its role in various biological activities.
  • 4-Oxoquinazoline Moiety : This component is linked to the indole ring through an ethyl chain, enhancing the compound's potential interactions with biological targets.
  • Carboxamide Group : This functional group influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exhibits a range of biological activities:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting tumor cell growth, particularly in aggressive cancer cell lines such as MDA-MB-231. In vitro studies demonstrated a reduction in cell viability by 55% at a concentration of 10 μM after three days of treatment .
    • In vivo studies using xenograft models further confirmed its antitumor effects, suggesting potential for therapeutic applications in oncology.
  • Antimicrobial Properties :
    • Compounds similar to N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as E. coli and S. aureus, showing IC50 values comparable to established antibiotics .
  • Enzyme Inhibition :
    • Molecular docking studies suggest that the compound can effectively bind to enzymes involved in metabolic pathways, indicating its potential for modulating biological functions and possibly serving as an enzyme inhibitor.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions, which may include:

  • Formation of the quinazoline core.
  • Coupling reactions to attach the indole ring.
  • Introduction of the carboxamide group through amidation reactions.

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The presence of both oxo and ethyl functionalities is believed to enhance its biological activity compared to simpler derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indoleContains a methyl group on the indoleEnhanced lipophilicity may improve bioavailability
2-(4-oxoquinazolin-3(4H)-yl)acetamideLacks the indole structurePrimarily focused on antibacterial properties
N-(phenylmethyl)-4-(5-(phenylmethyl)-4,5,6,7-tetrahydro...More complex structure with multiple ringsPotentially broader spectrum of biological activity

The dual pharmacophore nature of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide enhances its therapeutic efficacy compared to other compounds lacking this structural diversity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Antitumor Efficacy : A study reported that treatment with N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide resulted in significant tumor regression in xenograft models, supporting its potential use as an anticancer agent .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives showed potent antibacterial effects against resistant strains like carbapenem-resistant E. coli and Pseudomonas aeruginosa, indicating its relevance in treating multidrug-resistant infections .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Quinazolinone formationAcetic acid, reflux, 5h65–75
Ethyl linker additionK₂CO₃, DMF, 80°C, 12h50–60
Indole couplingEDC/HOBt, DCM, RT, 24h70–80

Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions (e.g., indole C6 carboxamide vs. C5 isomers) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₁₇N₅O₂) .
  • Infrared Spectroscopy (IR):
    • Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (quinazolinone, carboxamide) .
  • Differential Scanning Calorimetry (DSC):
    • Assesses thermal stability (melting point >250°C indicates high crystallinity) .

Advanced: How does the dual pharmacophore (indole + quinazolinone) influence target selectivity and binding affinity?

Answer:

  • Mechanistic Insights:
    • The indole moiety interacts with hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding domains) .
    • The 4-oxoquinazolinone group chelates catalytic metal ions (e.g., Mg²⁺ in topoisomerases) .
  • Molecular Docking Data:
    • ΔG (binding energy): –9.2 kcal/mol for EGFR kinase vs. –7.5 kcal/mol for non-dual analogs .
    • Hydrogen bonds: 3–5 H-bonds formed with key residues (e.g., Thr766, Met769 in EGFR) .

Q. Table 2: Pharmacophore Contributions

PharmacophoreTarget InteractionExample Targets
IndoleHydrophobic stackingEGFR, PARP
QuinazolinoneMetal chelationTopoisomerase II, HDAC

Advanced: What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardized Assays:
    • Use uniform protocols (e.g., MTT vs. CellTiter-Glo® for cytotoxicity) to reduce variability .
  • Structural Validation:
    • Confirm batch purity via HPLC (>95%) and crystallography to exclude isomer interference .
  • SAR Analysis:
    • Modify substituents (e.g., fluoro at C6 of quinazolinone) to correlate changes with activity trends .

Case Study:

  • IC₅₀ Variation (EGFR inhibition): 0.5 µM vs. 2.1 µM in two studies.
    • Root cause: Differences in enzyme source (recombinant vs. cell lysate).
    • Resolution: Validate using recombinant EGFR and ATP concentration controls .

Advanced: How can in silico methods predict off-target interactions for this compound?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate binding to 300+ kinase domains to identify off-targets (e.g., unintended JAK2 inhibition) .
  • Pharmacophore Screening:
    • Overlap with known toxicophores (e.g., hERG channel blockers) using Schrödinger’s Phase .
  • Docking Validation:
    • Compare predicted vs. experimental affinities for cytochrome P450 isoforms (CYP3A4, CYP2D6) .

Q. Table 3: Predicted vs. Experimental Off-Targets

TargetPredicted Kd (nM)Experimental Kd (nM)
EGFR1215
hERG850920
CYP3A423002450

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for analogs?

Answer:

  • Challenge 1: Conformational Flexibility
    • The ethyl linker allows rotational freedom, complicating SAR interpretation. Solution: Use constrained analogs (e.g., cyclopropyl linkers) .
  • Challenge 2: Synergistic Effects
    • Dual pharmacophores may exhibit non-additive effects. Solution: Fragment-based screening to isolate contributions .
  • Challenge 3: Solubility Limitations
    • High logP (>3.5) reduces bioavailability. Solution: Introduce polar groups (e.g., –SO₂NH₂) without disrupting binding .

Q. Table 4: SAR Trends for Key Modifications

ModificationEffect on IC₅₀ (EGFR)Solubility (mg/mL)
C6-F (quinazolinone)5x improvement0.12 → 0.08
Indole C5-OHNo activity0.05 → 0.30
Ethyl → PEG linker2x reduction0.10 → 0.50

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.